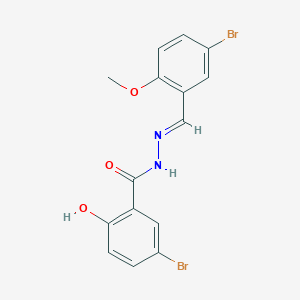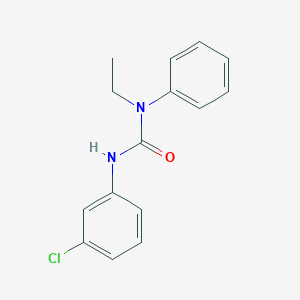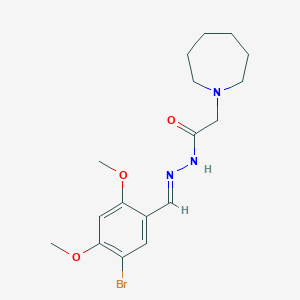![molecular formula C22H25N3O3 B3837320 1-[3-(4-isopropylphenyl)acryloyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3837320.png)
1-[3-(4-isopropylphenyl)acryloyl]-4-(4-nitrophenyl)piperazine
Overview
Description
1-[3-(4-isopropylphenyl)acryloyl]-4-(4-nitrophenyl)piperazine, also known as INPPO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. INPPO belongs to the class of piperazine derivatives and is known for its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-isopropylphenyl)acryloyl]-4-(4-nitrophenyl)piperazine is not fully understood. However, studies have suggested that 1-[3-(4-isopropylphenyl)acryloyl]-4-(4-nitrophenyl)piperazine may exert its therapeutic effects by modulating various cellular signaling pathways. 1-[3-(4-isopropylphenyl)acryloyl]-4-(4-nitrophenyl)piperazine has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. 1-[3-(4-isopropylphenyl)acryloyl]-4-(4-nitrophenyl)piperazine has also been found to activate the Nrf2 pathway, which is involved in cellular antioxidant defense.
Biochemical and Physiological Effects
1-[3-(4-isopropylphenyl)acryloyl]-4-(4-nitrophenyl)piperazine has been found to have various biochemical and physiological effects. 1-[3-(4-isopropylphenyl)acryloyl]-4-(4-nitrophenyl)piperazine has been found to induce apoptosis in cancer cells by activating the caspase pathway. 1-[3-(4-isopropylphenyl)acryloyl]-4-(4-nitrophenyl)piperazine has also been found to reduce oxidative stress and inflammation by modulating various cellular pathways. 1-[3-(4-isopropylphenyl)acryloyl]-4-(4-nitrophenyl)piperazine has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-[3-(4-isopropylphenyl)acryloyl]-4-(4-nitrophenyl)piperazine has several advantages for lab experiments. 1-[3-(4-isopropylphenyl)acryloyl]-4-(4-nitrophenyl)piperazine is relatively easy to synthesize and purify, making it readily available for research purposes. 1-[3-(4-isopropylphenyl)acryloyl]-4-(4-nitrophenyl)piperazine has also shown promising results in various in vitro and in vivo studies, making it a potential candidate for further research. However, the limitations of 1-[3-(4-isopropylphenyl)acryloyl]-4-(4-nitrophenyl)piperazine include its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 1-[3-(4-isopropylphenyl)acryloyl]-4-(4-nitrophenyl)piperazine. One potential direction is to study the efficacy of 1-[3-(4-isopropylphenyl)acryloyl]-4-(4-nitrophenyl)piperazine in various animal models of cancer. Another potential direction is to study the neuroprotective effects of 1-[3-(4-isopropylphenyl)acryloyl]-4-(4-nitrophenyl)piperazine in animal models of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of 1-[3-(4-isopropylphenyl)acryloyl]-4-(4-nitrophenyl)piperazine and to identify its molecular targets. Finally, studies are needed to optimize the synthesis of 1-[3-(4-isopropylphenyl)acryloyl]-4-(4-nitrophenyl)piperazine and to improve its solubility and bioavailability.
Conclusion
In conclusion, 1-[3-(4-isopropylphenyl)acryloyl]-4-(4-nitrophenyl)piperazine is a chemical compound with potential therapeutic applications in various scientific research studies. 1-[3-(4-isopropylphenyl)acryloyl]-4-(4-nitrophenyl)piperazine has shown promising results in inhibiting the growth of cancer cells, protecting neurons against oxidative stress and apoptosis, and reducing inflammation. Future research on 1-[3-(4-isopropylphenyl)acryloyl]-4-(4-nitrophenyl)piperazine should focus on studying its efficacy in animal models of cancer and neurodegenerative diseases, elucidating its mechanism of action, and optimizing its synthesis and bioavailability.
Scientific Research Applications
1-[3-(4-isopropylphenyl)acryloyl]-4-(4-nitrophenyl)piperazine has shown potential therapeutic applications in various scientific research studies. 1-[3-(4-isopropylphenyl)acryloyl]-4-(4-nitrophenyl)piperazine has been found to possess anticancer properties and has shown promising results in inhibiting the growth of cancer cells in vitro. 1-[3-(4-isopropylphenyl)acryloyl]-4-(4-nitrophenyl)piperazine has also been studied for its neuroprotective properties and has been found to protect neurons against oxidative stress and apoptosis. 1-[3-(4-isopropylphenyl)acryloyl]-4-(4-nitrophenyl)piperazine has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various animal models.
properties
IUPAC Name |
(E)-1-[4-(4-nitrophenyl)piperazin-1-yl]-3-(4-propan-2-ylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-17(2)19-6-3-18(4-7-19)5-12-22(26)24-15-13-23(14-16-24)20-8-10-21(11-9-20)25(27)28/h3-12,17H,13-16H2,1-2H3/b12-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWBWXQWUJRRCM-LFYBBSHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-[4-(4-nitrophenyl)piperazin-1-yl]-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]leucinate](/img/structure/B3837237.png)
![2-oxo-2-phenylethyl 3-{[4-oxo-4-(2-oxo-2-phenylethoxy)butanoyl]amino}benzoate](/img/structure/B3837244.png)
![1-(4-fluorobenzyl)-3-[2-(3-hydroxy-1-piperidinyl)-2-oxoethyl]-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B3837254.png)





![2-(4-bromophenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B3837294.png)




![1-[3-(4-isopropylphenyl)acryloyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3837330.png)